molecular formula C13H16N6O3 B13852293 4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione

4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione

Cat. No.: B13852293
M. Wt: 304.30 g/mol
InChI Key: TVVVGUSAROAHAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione involves several steps. One common synthetic route includes the reaction of a pteridine derivative with a piperazine derivative under specific conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione can be compared with other similar compounds such as:

This compound stands out due to its unique combination of pteridine and piperazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N6O3

Molecular Weight

304.30 g/mol

IUPAC Name

4-[2-(7-oxo-6,8-dihydropteridin-5-yl)propyl]piperazine-2,6-dione

InChI

InChI=1S/C13H16N6O3/c1-8(3-18-4-10(20)16-11(21)5-18)19-6-12(22)17-13-9(19)2-14-7-15-13/h2,7-8H,3-6H2,1H3,(H,16,20,21)(H,14,15,17,22)

InChI Key

TVVVGUSAROAHAF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC3=NC=NC=C32

Origin of Product

United States

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